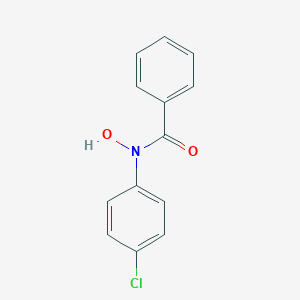![molecular formula C11H15FN2O2 B074630 ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate CAS No. 1478-87-1](/img/structure/B74630.png)
ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate, also known as EFEC, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in medicine and agriculture. EFEC belongs to the class of carbamate compounds, which are widely used as insecticides and herbicides. The unique chemical structure of EFEC makes it a promising candidate for various research applications.
作用機序
The mechanism of action of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
生化学的および生理学的効果
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain, resulting in improved cognitive function. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has several advantages for use in lab experiments. It is easy to synthesize and purify, making it a cost-effective compound to work with. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to have low toxicity, making it safe for use in vitro and in vivo studies. However, one limitation of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate. One potential area of research is in the development of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate-based drugs for the treatment of cancer and Alzheimer's disease. Another area of research is in the development of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate-based insecticides and herbicides, as carbamate compounds have shown promise in this area. Additionally, further studies are needed to fully understand the mechanism of action of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate and its potential applications in other areas of research.
合成法
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with N-ethyl ethanolamine to obtain ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has shown potential in various scientific research applications. One of the most promising applications is in the field of medicine, where ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to exhibit anti-cancer properties. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
特性
CAS番号 |
1478-87-1 |
|---|---|
製品名 |
ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate |
分子式 |
C11H15FN2O2 |
分子量 |
226.25 g/mol |
IUPAC名 |
ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-3-16-11(15)14-13-8(2)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3,(H,14,15) |
InChIキー |
DTQYCFWSXJGCRW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NNC(C)C1=CC=C(C=C1)F |
正規SMILES |
CCOC(=O)NNC(C)C1=CC=C(C=C1)F |
同義語 |
N'-(p-Fluoro-α-methylbenzyl)carbazic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



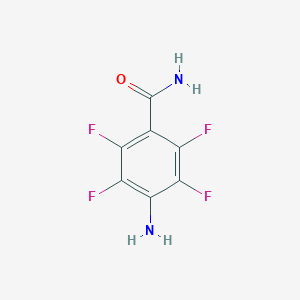
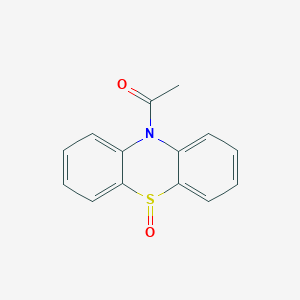
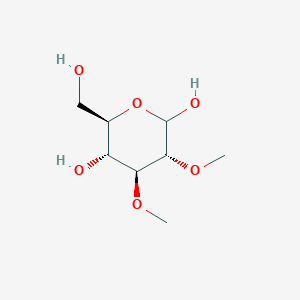
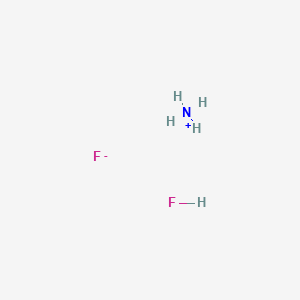

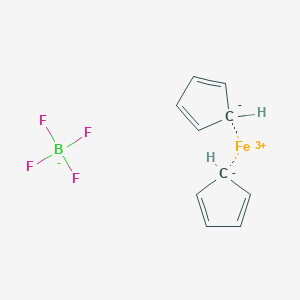
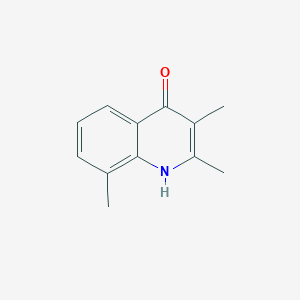
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
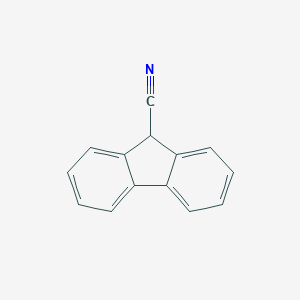
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
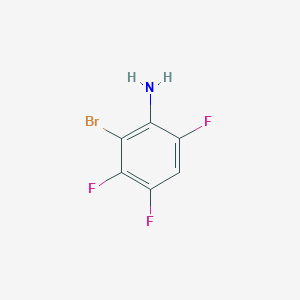

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
